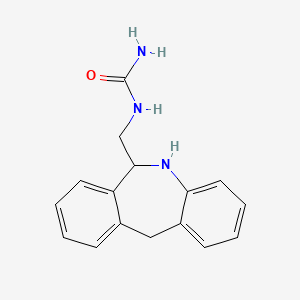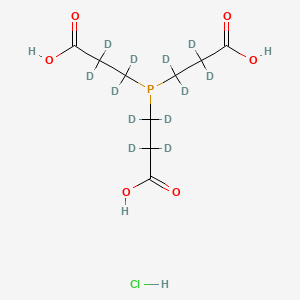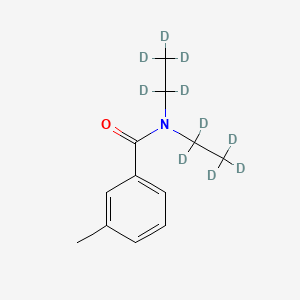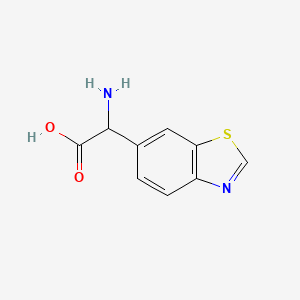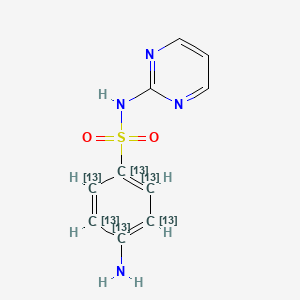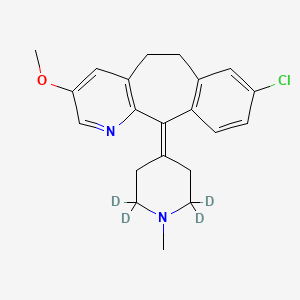
4'-Demethyl Homoharringtonine-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Demethyl Homoharringtonine-13C,d3 is a labeled analogue of 4’-Demethyl Homoharringtonine. This compound is a metabolite of Homoharringtonine, a cytotoxic component derived from the evergreen plant Cephalotaxus harringtonia. It is primarily used in proteomics research and has a molecular formula of C27H34D3NO9 and a molecular weight of 535.61 .
Méthodes De Préparation
The synthesis of 4’-Demethyl Homoharringtonine-13C,d3 involves several steps, starting from the natural product Homoharringtonine. The synthetic route typically includes the demethylation of Homoharringtonine followed by the incorporation of isotopic labels (13C and d3). The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired isotopic labeling. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
4’-Demethyl Homoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4’-Demethyl Homoharringtonine-13C,d3 has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques.
Biology: It is used to study the metabolic pathways and mechanisms of action of Homoharringtonine and its derivatives.
Medicine: It is used in research related to cancer treatment, particularly in understanding the cytotoxic effects of Homoharringtonine.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of 4’-Demethyl Homoharringtonine-13C,d3 involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include ribosomes and other components of the protein synthesis machinery .
Comparaison Avec Des Composés Similaires
4’-Demethyl Homoharringtonine-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Homoharringtonine: The parent compound, known for its cytotoxic properties.
4’-Demethyl Homoharringtonine: The non-labeled analogue.
Cephalotaxine: Another compound derived from Cephalotaxus harringtonia with similar biological activities.
This detailed article provides a comprehensive overview of 4’-Demethyl Homoharringtonine-13C,d3, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(3R)-3,7-dihydroxy-7-methyl-3-[[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1/i3+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNKGNYRSLLFRU-JZXXSLGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)O)O)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
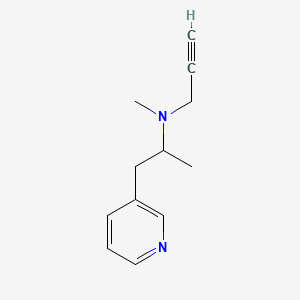

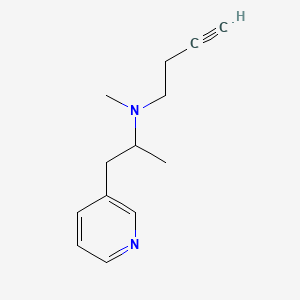
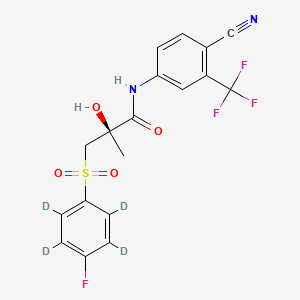

![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)
